5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine to form a hydrazide, which is then cyclized with an appropriate reagent to form the oxadiazole ring.
Introduction of the tert-butylsulphonyl group: This step involves the reaction of the oxadiazole intermediate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Chloropyridine substitution: The final step involves the substitution of the pyridine ring with a chloropyridine group, which can be achieved through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-fluoropyridine
- 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-bromopyridine
- 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-iodopyridine
Uniqueness
Compared to similar compounds, 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine is unique due to its specific substitution pattern and the presence of the chloropyridine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(tert-butylsulfonylmethyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-12(2,3)20(17,18)7-10-15-11(19-16-10)8-4-5-9(13)14-6-8/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNRDOGNKGSOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC1=NOC(=N1)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.